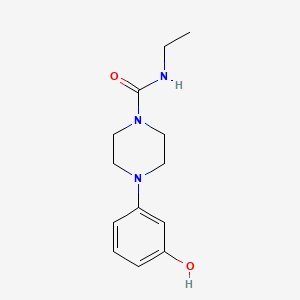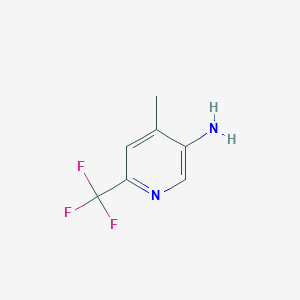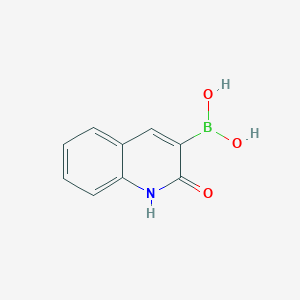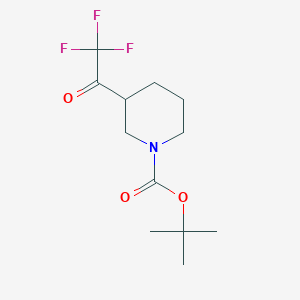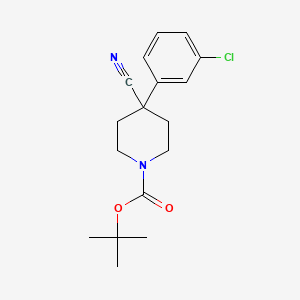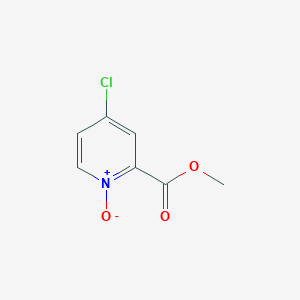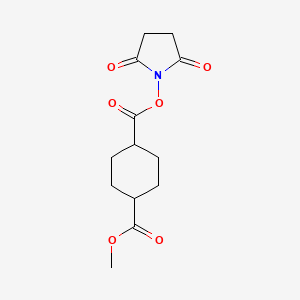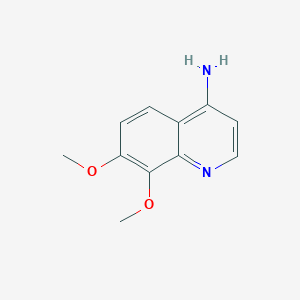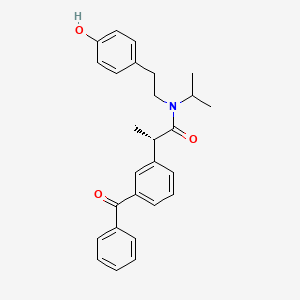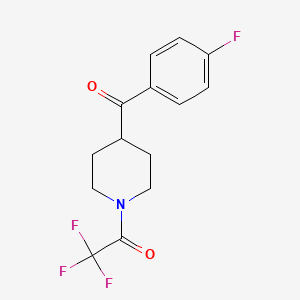![molecular formula C18H27ClN2O2Si B1391879 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester CAS No. 685513-97-7](/img/structure/B1391879.png)
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Overview
Description
The compound “1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester” is a derivative of 1H-Pyrrolo[2,3-b]pyridine . The parent compound, 1H-Pyrrolo[2,3-b]pyridine, is a bicyclic compound consisting of a pyrrole ring fused with a pyridine ring .
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine derivatives is characterized by a fused pyrrole and pyridine ring . The specific compound “1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester” would have additional functional groups attached to this bicyclic core .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For the parent compound 1H-Pyrrolo[2,3-b]pyridine, the molecular weight is 118.1359 . The specific physical and chemical properties of “1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester” were not found in the available resources.Scientific Research Applications
Novel Synthetic Routes
1H-Pyrrolo[2,3-b]pyridines have been synthesized through innovative methods. For instance, a study demonstrated the condensation of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with various compounds to yield 1H-pyrrolo[2,3-b]pyridines, exploring new synthetic routes for these compounds (Brodrick & Wibberley, 1975).
Crystal Structure and Computational Studies
The synthesis and characterization of pyrazole derivatives, including the study of their molecular structure through X-ray diffraction and density-functional-theory (DFT) calculations, offer insights into the properties of similar compounds (Shen et al., 2012).
Antibacterial Activity
Research on pyrrolopyridine analogs of nalidixic acid has shown that some of these compounds exhibit antibacterial activity. This suggests potential applications in developing new antibacterial agents (Toja et al., 1986).
Esterification Methods
The study of esterification of carboxylic acids by alcohols using various agents provides valuable information on chemical synthesis processes. Such research can aid in understanding the formation of compounds like 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid esters (Takimoto et al., 1981).
Synthesis of Analogous Compounds
Research into the synthesis of related compounds like methyl esters of pyrrolopyrimidines and their derivatives, which possess fungicidal properties, can offer insights into the synthesis and applications of pyrrolopyridine compounds (Тумкявичюс et al., 2013).
Anti-Cancer Activity
Studies on novel complexes based on derivatives of pyrazole carboxylic acid methyl esters, including their synthesis, crystal structures, and evaluation of anti-cancer activity, highlight the potential of pyrrolopyridine compounds in medical applications (Qiao et al., 2021).
Future Directions
The 1H-Pyrrolo[2,3-b]pyridine scaffold is a promising area of study for the development of new pharmaceuticals . Future research could explore the synthesis and biological activity of various derivatives, including “1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester”.
properties
IUPAC Name |
methyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2Si/c1-11(2)24(12(3)4,13(5)6)21-9-8-14-16(19)15(18(22)23-7)10-20-17(14)21/h8-13H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLJKHYYRJYZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester | |
CAS RN |
685513-97-7 | |
| Record name | Methyl 4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)
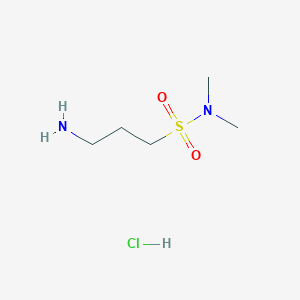
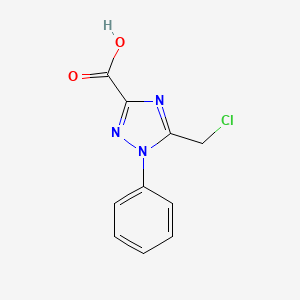
![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391800.png)
